molecular formula C21H17ClN4O4 B14975283 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B14975283
M. Wt: 424.8 g/mol
InChI Key: RQFOHMOLMFVBFC-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-N-(4-METHOXYPHENYL)-5-METHYL-2,4-DIOXO-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound belonging to the pyrrolopyrimidine class This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-N-(4-METHOXYPHENYL)-5-METHYL-2,4-DIOXO-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step reactions. One common approach is the condensation of 4-chlorobenzaldehyde with 4-methoxyaniline to form an intermediate Schiff base. This intermediate is then subjected to cyclization with a suitable reagent, such as ethyl acetoacetate, under acidic conditions to form the pyrrolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-N-(4-METHOXYPHENYL)-5-METHYL-2,4-DIOXO-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-N-(4-METHOXYPHENYL)-5-METHYL-2,4-DIOXO-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine: Another pyrrolopyrimidine derivative with similar structural features but different substituents.

    4-Amino-5-(4-chlorophenyl)-7-(dimethylethyl)pyrazolo[3,4-d]pyrimidine: Similar core structure with different functional groups.

Uniqueness

3-(4-CHLOROPHENYL)-N-(4-METHOXYPHENYL)-5-METHYL-2,4-DIOXO-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and chlorophenyl groups contribute to its unique reactivity and potential therapeutic applications.

Properties

Molecular Formula

C21H17ClN4O4

Molecular Weight

424.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C21H17ClN4O4/c1-25-11-16(19(27)23-13-5-9-15(30-2)10-6-13)17-18(25)20(28)26(21(29)24-17)14-7-3-12(22)4-8-14/h3-11H,1-2H3,(H,23,27)(H,24,29)

InChI Key

RQFOHMOLMFVBFC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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